

Comprehensive Guide to Mass Spectrometry Fragmentation of MTH-DL-Proline

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Compound of Interest

Compound Name: MTH-DL-Proline

CAS No.: 1968-34-9

Cat. No.: B155044

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Executive Summary & Structural Context

MTH-DL-Proline (C₇H₁₀N₂OS, MW 170.23 Da) is the methylthiohydantoin derivative of the cyclic amino acid proline. It is most commonly encountered as a stable end-product in the Edman degradation protein sequencing workflow (modified with methyl isothiocyanate) or as a reference standard in chiral chromatography.

Unlike primary amino acids which form substituted hydantoin rings with a free side chain, proline's unique secondary amine structure results in a fused bicyclic system upon derivatization. This 5,5-fused architecture (pyrrolo[1,2-c]imidazole-like core) imparts significant stability and a distinct fragmentation signature compared to other amino acid MTH derivatives.

Chemical Structure & Properties[1][2][3]

- IUPAC Name: 3-methyl-2-thioxo-1,3-diazabicyclo[3.3.0]octan-4-one (approximate nomenclature for the fused system).
- Molecular Formula: C₇H₁₀N₂OS

- Monoisotopic Mass: 170.0514 Da
- Key Structural Features:
 - N1 (Bridgehead): Originates from the Proline nitrogen.
 - C5 (Bridgehead): Originates from the Proline
-carbon.
 - N3: Derives from the Methyl Isothiocyanate (MITC) reagent; carries the methyl group.
 - C2=S (Thionyl) & C4=O (Carbonyl): Core functionalities of the thiohydantoin ring.

Experimental Methodology

To ensure reproducible fragmentation data, the following experimental conditions are recommended. These protocols prioritize ionization efficiency and spectral clarity.

Sample Preparation

- Solvent: Dissolve **MTH-DL-Proline** in HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Avoid protic solvents if analyzing labile intermediates, though MTH-Proline itself is stable.
- Concentration: 10–50 μM for ESI-MS; 1 mg/mL for GC-MS.
- Filtration: 0.22 μm PTFE filter to remove particulate matter that could induce thermal degradation in the source.

Mass Spectrometry Conditions

Parameter	Electron Ionization (EI)	Electrospray Ionization (ESI)
Instrument Type	GC-MS (Single Quad or TOF)	LC-MS/MS (Q-TOF or Orbitrap)
Ionization Energy	70 eV (Standard)	Positive Mode (+3.5 kV)
Source Temp	230°C	300°C (Gas Temp)
Collision Energy	N/A	15–35 eV (CID)
Carrier Gas/Flow	Helium (1.0 mL/min)	N ₂ (Desolvation)

“

Expert Insight: In GC-MS, MTH-Proline exhibits excellent volatility due to the absence of free -NH or -OH groups (blocked by cyclization). Derivatization (e.g., silylation) is generally not required, unlike underivatized amino acids.

Fragmentation Mechanism & Pathways

The fragmentation of **MTH-DL-Proline** is governed by the stability of the fused pyrrolidine-thiohydantoin system. The primary dissociation channels involve ring contractions and elimination of stable neutrals.

Primary Fragmentation (EI/CID)

The molecular ion (m/z 170) is typically abundant. The fragmentation follows three dominant pathways:

Pathway A: Decarbonylation (Loss of CO)

- Mechanism: Homolytic cleavage of the C4-C5 bond followed by C3-N3 cleavage releases carbon monoxide (CO).

- Transition: m/z 170

m/z 142.

- Neutral Loss: 28 Da (CO).
- Significance: This is the diagnostic "hydantoin fingerprint," observed in almost all PTH and MTH amino acids.

Pathway B: Retro-Cyclization (Reversal of Synthesis)

- Mechanism: Cleavage of the N1-C2 and N3-C4 bonds (or N1-C5/N3-C2) can effectively "unzip" the hydantoin ring.
- Fragment 1: Formation of the Methyl Isothiocyanate (MITC) ion.
 - m/z 73
 - .
- Fragment 2: Formation of the Proline related ion (often a pyrrolinium species).
 - m/z 97
 - .

Pathway C: Pyrrolidine Ring Fragmentation

- Mechanism: High-energy fragmentation of the proline core itself.
- Diagnostic Ion:m/z 70.
- Structure: The characteristic proline immonium ion (or cyclic equivalent) formed by loss of the carboxyl/carbonyl moiety and side-chain fragmentation.

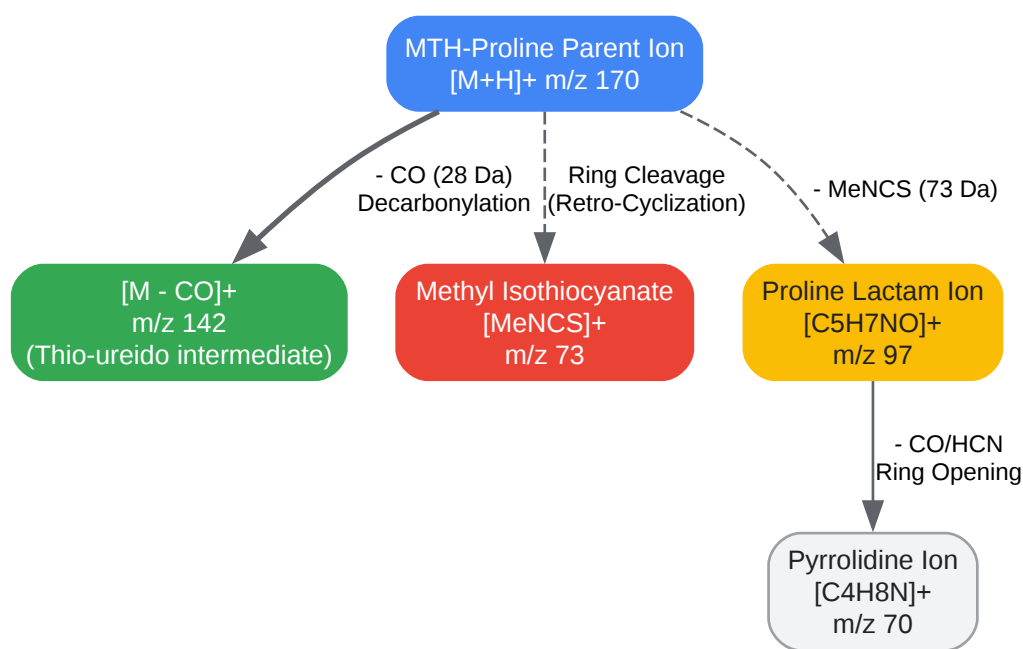
Diagnostic Ion Table

The following table summarizes the key ions observed in the mass spectrum of **MTH-DL-Proline**.

m/z (Nominal)	Ion Identity	Formula	Origin/Mechanism	Relative Intensity (Est.)
170	/	C ₇ H ₁₀ N ₂ OS	Molecular Ion (Parent)	High (Base Peak in ESI)
142		C ₆ H ₁₀ N ₂ S	Loss of Carbonyl (C4)	High
141		C ₆ H ₉ N ₂ S	H-transfer + CO loss	Medium
113	[M - C ₂ H ₃ NO] ⁺	C ₄ H ₅ NS	Complex ring cleavage	Low
97		C ₅ H ₇ NO	Loss of MeNCS group	Medium
73		C ₂ H ₃ NS	Methyl Isothiocyanate ion	Medium (High in EI)
70		C ₄ H ₈ N	Pyrrolidine fragment	Low-Medium

Visualized Fragmentation Pathways

The following diagram illustrates the mechanistic causality between the parent MTH-Proline molecule and its primary fragments.



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Caption: Mechanistic fragmentation tree of **MTH-DL-Proline** showing the primary decarbonylation pathway (green) and retro-cyclization events (red/yellow).

Scientific Validation & Troubleshooting

To validate that your specific analyte is **MTH-DL-Proline** and not a contaminant or isobaric species:

- **Isotope Pattern Check:** The presence of Sulfur (^{34}S) should produce an $[M+2]$ peak at m/z 172 with approximately 4.5% intensity relative to the molecular ion.
- **CO Loss Confirmation:** Apply collision energy (CID) in 5 eV increments. The transition should be the first and most dominant channel to open.
- **Chiral Blindness:** Note that Mass Spectrometry is an achiral technique. The fragmentation patterns for L-Proline and DL-Proline MTH derivatives are identical. Separation of enantiomers requires an upstream chiral column (e.g., Cyclodextrin-based CEC) prior to MS detection.

References

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Sources

- [1. Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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